Dazomet mechanism of action in soil
Dazomet mechanism of action in soil
An In-Depth Technical Guide to the Mechanism of Action of Dazomet in Soil
Introduction
Dazomet (3,5-dimethyl-1,3,5-thiadiazinane-2-thione) is a broad-spectrum, pre-plant soil fumigant widely utilized in agriculture to control a range of soil-borne pests.[1] Applied as a solid microgranule, it serves as a safer handling alternative to liquid or gaseous fumigants.[2] Its efficacy stems from its transformation within the soil into a potent biocidal gas. This technical guide provides a comprehensive overview of the chemical breakdown of dazomet, its molecular mechanism of action, factors influencing its performance, and detailed protocols for its scientific evaluation. The content is intended for researchers, soil scientists, and professionals in the agrochemical industry.
Chemical Transformation in Soil
Dazomet itself is not the active biocide. It is a pro-fumigant that undergoes chemical degradation in the presence of soil moisture to release its active components.
Hydrolysis Pathway
Upon application and incorporation into moist soil, dazomet undergoes hydrolysis. This abiotic process is the critical activation step, breaking down the dazomet molecule to release methyl isothiocyanate (MITC), the primary gaseous fumigant responsible for its biocidal activity.[3][4][5] The degradation also yields other volatile compounds, including formaldehyde, hydrogen sulfide, and methylamine.[1][6] The formation of MITC is independent of soil microbial activity and is primarily a chemical reaction with water.[4][6]
Caption: Chemical hydrolysis pathway of Dazomet in moist soil.
Factors Influencing Dazomet Degradation
The rate of dazomet degradation and subsequent MITC release is not constant; it is significantly influenced by several environmental and physical factors. Effective use of dazomet requires management of these conditions to ensure a lethal concentration and sufficient exposure time for target pests.
-
Soil Moisture: This is the most critical factor, as water is required for the hydrolysis reaction. The optimal soil moisture content is between 60-70% of the soil's water-holding capacity.[2]
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Temperature: Higher temperatures accelerate the degradation of dazomet. The degradation rate can increase 15 to 24 times as soil temperature rises from 5°C to 45°C.[4] The ideal temperature range for application is 12-22°C.[2] Temperatures above 25°C can cause the release of MITC to be too rapid, potentially reducing efficacy.[2]
-
Soil pH: Dazomet degrades faster in alkaline soils compared to acidic soils.[4][7] The half-life of dazomet can be reduced by 14-47% in alkaline conditions (pH 9) compared to acidic conditions (pH 5).[7]
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Soil Type and Organic Matter: Soil texture and organic matter content influence degradation and efficacy. Soils with high clay or humus content may adsorb the active material, reducing its availability.[2] In such cases, higher application rates and longer post-fumigation waiting periods may be necessary.[2]
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Granule Size: The particle size of the dazomet formulation affects its degradation rate. Smaller granules have a larger surface area, leading to faster hydrolysis and a shorter half-life compared to larger granules under the same conditions.[7]
Core Mechanism of Action
The biocidal activity of dazomet is almost entirely attributable to its primary breakdown product, MITC.
Molecular Interaction
MITC is a potent, broad-spectrum biocide that functions by inactivating essential enzymes in target organisms.[1][2] The isothiocyanate functional group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles, particularly the sulfhydryl groups (-SH) found in the amino acid cysteine within proteins.[8] This covalent bonding alters the protein's structure and function, leading to the inhibition of critical enzymes involved in cellular respiration and other vital metabolic processes.[8]
Cellular and Organismal Effects
The non-specific action of MITC on numerous proteins leads to a cascade of disruptive cellular events:
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Enzyme Inhibition: Key enzymes in the mitochondrial respiratory chain are inhibited, disrupting cellular energy (ATP) production.[9]
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Oxidative Stress: The disruption of cellular processes and direct alkylation of thiol groups can lead to an increase in reactive oxygen species (ROS), causing oxidative damage to cellular components.[10]
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Membrane Damage: MITC can affect cell membrane integrity, leading to loss of cellular contents.[8]
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Induction of Apoptosis: At certain concentrations, isothiocyanates can trigger programmed cell death (apoptosis) in target organisms.[10]
This multi-targeted assault results in the death of a wide range of soil organisms, including pathogenic fungi (Fusarium, Pythium, Rhizoctonia), plant-parasitic nematodes, soil insects, and the seeds of weeds.[1][2]
Caption: Logical flow of MITC's toxic action on a target cell.
Quantitative Data Presentation
The efficacy and behavior of dazomet in soil have been quantified in numerous studies. The following tables summarize key data points.
Table 1: Effect of Environmental Factors on Dazomet Degradation Half-Life (t½)
| Factor | Condition | Dazomet Half-Life (t½) | Fold Change | Citation |
|---|---|---|---|---|
| Temperature | 4°C | ~16-25 days | - | [7] |
| 35°C | ~3-4 days | 4.7 - 6.6x faster | [7] | |
| pH | 5 (Acidic) | ~2.5-4 days | - | [7] |
| 9 (Alkaline) | ~1.5-3 days | 1.1 - 1.8x faster | [7] | |
| Application Rate | 90 mg/kg | ~2 days | - | [7] |
| 360 mg/kg | ~4 days | ~2x slower | [7] |
Data is illustrative and varies with specific soil type and dazomet granule size.
Table 2: MITC Concentration in Sandy Soil Over Time (Dazomet at 583 kg·ha⁻¹)
| Hours After Application | Soil Depth | MITC Conc. (Tarp Seal) (ng·cm⁻³) | MITC Conc. (Water Seal) (ng·cm⁻³) | Citation |
|---|---|---|---|---|
| 36 | 0-7.5 cm | 12,589 | 1,841 | [11] |
| 36 | 7.6-15 cm | 15,488 | 2,754 | [11] |
| 120 | 0-7.5 cm | 1,122 | 891 | [11] |
| 120 | 7.6-15 cm | 1,413 | 1,000 | [11] |
| 168 | 0-7.5 cm | 282 | 282 | [11] |
| 168 | 7.6-15 cm | 316 | 316 | [11] |
Data from one field season; concentrations can vary significantly with temperature and moisture.
Table 3: Efficacy of Dazomet Against Soil-Borne Pathogens
| Target Pathogen | Application Rate ( kg/666.7 m²) | % Reduction in Relative Abundance | Citation |
|---|---|---|---|
| Fusarium spp. | 35 | 70.0% | [12] |
| 40 | 70.8% | [12] | |
| 45 | 85.1% | [12] | |
| Plectosphaerella spp. | 35 | 66.5% | [12] |
| 40 | 77.0% | [12] | |
| 45 | 68.4% | [12] | |
| Ilyonectria spp. | 35 | 61.4% | [12] |
| 40 | 92.3% | [12] | |
| 45 | 100% | [12] | |
| Meloidogyne incognita (J2) | 10 mg/kg (in vitro) | 110.2% increase in mortality (synergistic) | [13] |
Pathogen reduction measured via high-throughput sequencing of soil DNA. Nematode mortality measured in a combined treatment with P. lilacinum.
Experimental Protocols
Evaluating the performance of dazomet requires standardized methodologies. The following sections detail key experimental protocols.
Protocol: Determination of MITC Concentration in Soil
This protocol outlines the analysis of MITC in the soil gas phase using headspace gas chromatography-mass spectrometry (GC-MS/MS).
Methodology:
-
Field Sampling: At predetermined time intervals after dazomet application, insert a soil gas probe to the desired depth (e.g., 15 cm).
-
Gas Collection: Purge the probe by drawing and discarding 30 mL of air. Using a gas-tight syringe (e.g., 60 mL), slowly draw a known volume of soil gas from the probe.
-
MITC Trapping: Immediately inject the collected soil gas sample by bubbling it through a sealed headspace vial containing 1 mL of ethyl acetate. The ethyl acetate traps the volatile MITC. Store vials on ice for transport.
-
GC-MS/MS Analysis:
-
Analyze the ethyl acetate samples using a GC-MS/MS system.
-
Injection: Use a headspace autosampler to inject the vapor from the vial into the GC inlet.
-
Separation: Employ a suitable capillary column (e.g., DB-17MS) to separate MITC from other volatile compounds.
-
Detection: Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification of MITC.
-
-
Quantification: Calculate the MITC concentration based on a calibration curve prepared from certified standards. The final concentration is reported in ng per volume of soil gas (e.g., ng·cm⁻³).[3][6][11]
Caption: Experimental workflow for quantifying MITC in soil.
Protocol: Analysis of Soil Microbial Community by Amplicon Sequencing
This protocol describes a typical workflow for assessing the impact of dazomet on soil bacterial and fungal communities.
Methodology:
-
Soil Sampling: Collect soil cores from treated and control plots at specified time points post-fumigation. Homogenize the soil for each sample and store at -80°C.
-
DNA Extraction: Extract total genomic DNA from 0.25-0.50 g of soil using a commercially available kit (e.g., PowerSoil DNA Isolation Kit) according to the manufacturer's instructions.[14] Assess DNA quality and quantity using a spectrophotometer.
-
PCR Amplification:
-
Bacteria: Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers such as 515F/806R.[15]
-
Fungi: Amplify the Internal Transcribed Spacer (ITS) region using primers such as ITS1/ITS2.
-
Use primers with attached sequencing adapters and unique barcodes for multiplexing samples.
-
-
Library Preparation and Sequencing: Purify the PCR products (amplicons), pool them in equimolar concentrations, and perform high-throughput sequencing on a platform such as Illumina MiSeq/NovaSeq.
-
Bioinformatic Analysis:
-
Demultiplex the raw sequence reads based on their barcodes.
-
Perform quality filtering and trimming to remove low-quality reads and primer sequences.
-
Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to each ASV/OTU by comparing against a reference database (e.g., SILVA for 16S, UNITE for ITS).
-
Analyze alpha-diversity (e.g., Shannon, Chao1 indices) and beta-diversity (e.g., Bray-Curtis dissimilarity) to compare community structure between treatments.
-
Caption: Workflow for 16S/ITS soil microbial community analysis.
Protocol: Fusarium Suppression Bioassay
This protocol evaluates the ability of dazomet-treated soil to suppress the growth of a target pathogen like Fusarium oxysporum.
Methodology:
-
Soil Treatment: Prepare soil samples and treat with varying concentrations of dazomet. Include an untreated control. Incubate under controlled moisture and temperature for the desired fumigation period. Aerate the soil thoroughly to allow residual fumigant to dissipate.
-
Soil Suspension: Prepare a 10⁻¹ dilution by shaking 10 g of treated soil in 90 mL of sterile water.
-
Inoculation: In a petri dish, mix 1.0 mL of the soil suspension with a suitable molten agar medium (e.g., Peptone-yeast extract medium).
-
Pathogen Challenge: Once the agar has solidified, place a small, standardized agar plug containing actively growing mycelia of F. oxysporum in the center of the plate.
-
Incubation: Incubate the plates at 25-30°C for 7-8 days.
-
Assessment: Measure the colony diameter of the F. oxysporum. Suppression is quantified by the reduction in colony growth compared to the control plates (inoculated with sterile water instead of a soil suspension).[16][17]
Caption: Workflow for evaluating pathogen suppression in treated soil.
Protocol: Nematicidal Efficacy Bioassay
This protocol determines the mortality of nematodes when exposed to dazomet-treated soil. Caenorhabditis elegans is often used as a model organism.
Methodology:
-
Soil Treatment and Aeration: Treat soil with dazomet as described in Protocol 4.3. Ensure complete aeration to avoid mortality from residual fumigant.
-
Test Preparation: Add a standardized weight of treated soil (e.g., 10 g) to individual test containers (e.g., small glass vials). Adjust soil moisture to a non-lethal level (e.g., >20%) if necessary.[18]
-
Nematode Introduction: Using a platinum wire or pipette, transfer a known number of age-synchronized nematodes (e.g., 10-20 C. elegans) onto the soil surface in each container.[18]
-
Incubation: Cap the containers and incubate at a controlled temperature (e.g., 20°C) for a set duration, typically 24 or 48 hours.
-
Nematode Extraction: Extract nematodes from the soil using a suitable method, such as the Baermann funnel technique or by suspension in a high-density sucrose solution followed by centrifugation.
-
Mortality Assessment: Under a dissecting microscope, count the number of living and dead nematodes. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle. Calculate the percentage mortality for each treatment.[19]
Caption: Workflow for conducting a nematode mortality bioassay.
References
- 1. fao.org [fao.org]
- 2. downloads.unido.org [downloads.unido.org]
- 3. hort [journals.ashs.org]
- 4. Environmental Factors and Soil Amendment Affect the Decomposition Rate of Dazomet Fumigant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of dazomet and its metabolite methyl isothiocyanate residues in plant-derived foods by gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of isothiocyanates. A review [scielo.org.co]
- 11. hort [journals.ashs.org]
- 12. Dazomet fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre-treatment with Dazomet enhances the biocontrol efficacy of purpureocillium lilacinum to Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA extraction protocols cause differences in 16S rRNA amplicon sequencing efficiency but not in community profile composition or structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction and 16S rRNA Sequence Analysis of Microbiomes Associated with Rice Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Evaluation Method for the Suppression of Pathogenic Fusarium oxysporum by Soil Microorganisms Using the Dilution Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] An Evaluation Method for the Suppression of Pathogenic Fusarium oxysporum by Soil Microorganisms Using the Dilution Plate Technique | Semantic Scholar [semanticscholar.org]
- 18. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 19. In vitro compound toxicity protocol for nematodes [protocols.io]
